molecular formula C11H10BrN3O B8650895 2-Bromo-1-(6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone

2-Bromo-1-(6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone

Cat. No.: B8650895
M. Wt: 280.12 g/mol
InChI Key: DXCQPISUWGKLIO-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

2-bromo-1-[6-(4-methylimidazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C11H10BrN3O/c1-8-6-15(7-14-8)11-3-2-9(5-13-11)10(16)4-12/h2-3,5-7H,4H2,1H3

InChI Key

DXCQPISUWGKLIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(C=C2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 19 (6.1 g, 30.30 mmol) was suspended in 30% HBr/AcOH (75 ml). Bromine (4.82 g, 30.30 mmol) was added dropwise over 1 h. The reaction was stirred for 2 h at room temperature. The reaction mixture was poured into 600 mL of ice water and stirred rapidly for 15 min. The resulting precipitate was collected on a filter and washed with water. The compound was air dried to yield 20 as a yellow solid (10.6 g, 80%). LC/MS: [M+1]+=281.1. C11H10BrN3O:2 HBr=442.0. 1H NMR (DMSO-d6) 300 MHz δ2.36 and 2.37 (6H, two s), 5.06 (2H, s), 8.16 (1H, d, J=9.0 Hz), 8.29 (1H, s), 8.69 (1H, d, J=9.0 Hz), 9.15 (1H, s), 9.93 (1H, s)
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Yield
80%

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